molecular formula C18H15ClN2O3S B2730866 (3-Chlorophenyl)(3-((6-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone CAS No. 1428363-99-8

(3-Chlorophenyl)(3-((6-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone

Cat. No.: B2730866
CAS No.: 1428363-99-8
M. Wt: 374.84
InChI Key: MNIAXSPGGITURN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

A synthesis analysis would involve a detailed examination of the methods used to synthesize the compound. .


Molecular Structure Analysis

Molecular structure analysis would involve the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the three-dimensional structure of the molecule .


Chemical Reactions Analysis

This would involve studying the compound’s reactivity. This could include looking at what types of reactions it undergoes, what products are formed, and under what conditions these reactions occur .


Physical and Chemical Properties Analysis

This would involve studying properties such as the compound’s melting point, boiling point, solubility, and stability. It could also involve looking at its spectral properties, such as its UV/Vis, IR, NMR, and mass spectra .

Scientific Research Applications

Synthesis and Chemical Properties

The compound is involved in studies related to the efficient synthesis of nitrogen and sulfur-containing heterocyclic compounds. These studies highlight innovative methods for preparing pharmacologically active compounds, emphasizing microwave-assisted reactions for rapid and efficient synthesis. Such methods aim to enhance the compound's availability for further pharmacological evaluation, including its antibacterial and antifungal activities against various pathogens like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Salmonella typhi, and Candida albicans (Mistry & Desai, 2006).

Antimicrobial Activity

Research into novel pyridine derivatives, including those related to the queried compound, has shown variable and modest antimicrobial activities against investigated bacterial and fungal strains. These studies are crucial for understanding the compound's potential as a foundation for developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Potential Anticancer Applications

A novel naphthyridine derivative exhibited significant anticancer activity in human melanoma cell lines, indicating the broader pharmacological potential of compounds within this chemical family. Such findings suggest that derivatives of the initial compound could be explored for their efficacy in cancer treatment through mechanisms involving necroptosis and apoptosis (Kong et al., 2018).

Environmental Impact and Degradation

Studies have also explored the environmental persistence and degradation products of related benzophenone UV filters in aquatic environments. Understanding the degradation pathways and byproducts of such compounds, especially in chlorinated seawater swimming pools, is essential for assessing their environmental impact and potential risks associated with their use as UV filters (Manasfi et al., 2015).

Mechanism of Action

If the compound has biological activity, a mechanism of action study would involve looking at how the compound interacts with biological systems. This could include identifying any cellular or molecular targets of the compound and studying how it affects these targets .

Safety and Hazards

A safety and hazards analysis would involve looking at any potential risks associated with the compound. This could include its toxicity, flammability, and environmental impact .

Properties

IUPAC Name

(3-chlorophenyl)-[3-[(6-methoxy-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3S/c1-23-13-5-6-15-16(8-13)25-18(20-15)24-14-9-21(10-14)17(22)11-3-2-4-12(19)7-11/h2-8,14H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNIAXSPGGITURN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)OC3CN(C3)C(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.